molecular formula C6H6N4O B15209529 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine CAS No. 436085-95-9

3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine

Cat. No.: B15209529
CAS No.: 436085-95-9
M. Wt: 150.14 g/mol
InChI Key: PJOXGQJWXTXOID-UHFFFAOYSA-N
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Description

3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine is a high-purity heterocyclic compound supplied for advanced chemical and pharmaceutical research. This specialized molecule, with the molecular formula C6H6N4O and a molecular weight of 150.14 g/mol, belongs to the class of [1,3,4]oxadiazines fused with a pyrazole ring . Compounds featuring the 1,3,4-oxadiazole moiety are of significant interest in medicinal chemistry and agrochemical research due to their wide spectrum of biological activities . The 1,3,4-oxadiazole ring is a key pharmacophore in many biologically active molecules, and derivatives have been extensively studied for their antibacterial, antiviral, antifungal, antineoplastic, and anticancer properties . Furthermore, such heterocyclic systems are also investigated for their potential applications in material science, particularly as components in organic light-emitting diodes (OLEDs) and other electronic materials due to their electron-transporting capabilities . Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex molecules, studying heterocyclic chemistry, or screening for novel biological activities. The compound is associated with CAS Registry Number 436085-95-9 . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

436085-95-9

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

3,7-dimethylpyrazolo[4,3-e][1,3,4]oxadiazine

InChI

InChI=1S/C6H6N4O/c1-3-5-6(10-7-3)11-4(2)8-9-5/h1-2H3

InChI Key

PJOXGQJWXTXOID-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2C1=NN=C(O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine can be achieved through several methods. One common approach involves the cyclization of acylhydrazides with allenoates. This method typically involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, followed by a [2 + 4] cycloaddition reaction with allenoates in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) . The reaction conditions often include the use of sodium nitrite (NaNO2) and nitric acid (HNO3) for the oxidation step .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of green and efficient one-pot synthesis methods can facilitate large-scale production .

Chemical Reactions Analysis

Table 1: Key Cyclization Methods

MethodReagents/ConditionsYield (%)Key Features
Hydrazone cyclizationAcylhydrazines, HCl/EtOH65–78Scalable, moderate purity
Sc(OTf)₃-catalyzedDiaziridine, quinone, −25°C≤96Broad substrate scope

Functionalization Reactions

The methyl groups at positions 3 and 7 enable further derivatization:

  • Nucleophilic substitution : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ introduces alkyl chains at the pyrazole nitrogen, enhancing solubility for pharmaceutical applications.

  • Oxidation : Treatment with KMnO₄ in acidic media converts methyl substituents to carboxylic acids, enabling conjugation with bioactive molecules .

Table 2: Functionalization Outcomes

Reaction TypeReagentsProduct ModificationApplication
AlkylationR-X, K₂CO₃/DMFN-AlkylationImproved pharmacokinetics
OxidationKMnO₄/H₂SO₄Carboxylic acid formationBioconjugation

Mechanistic Insights

The compound’s reactivity is governed by:

  • Tautomerism : The pyrazole ring exhibits keto-enol tautomerism, influencing regioselectivity in electrophilic attacks .

  • Coordination chemistry : Transition metals (e.g., Fe) form complexes with the oxadiazine nitrogen, enabling catalytic applications in heterocycle synthesis .

Stability and Reactivity Trends

  • pH sensitivity : The oxadiazine ring undergoes hydrolysis above pH 9, limiting its use in alkaline formulations.

  • Thermal stability : Decomposition begins at 210°C, making it suitable for high-temperature reactions.

This reactivity profile positions 3,7-dimethylpyrazolo[4,3-e] oxadiazine as a versatile scaffold in medicinal chemistry and materials science, with ongoing research optimizing its synthetic accessibility and functional diversity .

Mechanism of Action

The mechanism of action of 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine involves its interaction with various molecular targets. The presence of nitrogen and oxygen atoms allows the compound to form hydrogen bonds and coordinate with metal ions, influencing its biological activity. The exact pathways and targets depend on the specific application and functionalization of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrido[2,1-b][1,3,4]oxadiazine Derivatives

Pyrido-oxadiazines differ in their fused pyridine-oxadiazine core. For example, pyrido[2,1-b][1,3,4]oxadiazine-7-carboxylic acid (IC50 = 405 µg/mL against MCF-7) showed weaker anticancer activity compared to its dialdehyde chitosan composite (IC50 = 238 µg/mL), highlighting the role of functionalization in enhancing bioactivity . In contrast, 3,7-dimethylpyrazolo-oxadiazine’s methyl groups may improve metabolic stability or membrane permeability due to increased lipophilicity.

1,3,4-Oxadiazine Pyran Derivatives

Oxadiazine-pyran hybrids exhibit potent antitumor activity against MCF-7, NCI-H460, and SF-268 cell lines . The pyran moiety introduces additional hydrogen-bonding capabilities, which may enhance target binding compared to the simpler pyrazolo-oxadiazine framework. However, the dimethylpyrazolo variant’s compact structure could offer synthetic advantages.

Thiadiazine and Other Heterocyclic Analogs

Replacing oxygen with sulfur in thiadiazines (e.g., pyridazino[4,3-e][1,3,4]thiadiazine) alters electronic properties and bioactivity. Thiadiazines are reported for antibacterial applications but may exhibit lower metabolic stability due to sulfur’s susceptibility to oxidation .

Anticancer Activity

Compound Cell Line (IC50) Reference
Pyrido-oxadiazine composite MCF-7: 238 µg/mL
1,3,4-Oxadiazine pyran MCF-7: <100 µM (varies by substituent)
Synthetic 1,3,4-oxadiazines Nano-molar range (specific derivatives)

Antimicrobial Activity

Compound Microbial Strains (Inhibition) Reference
Pyrido-oxadiazine composite E. coli, S. aureus, C. albicans
Pyrimido-oxadiazines Broad-spectrum antibacterial
Hydrazide-derived oxadiazines B. subtilis, C. albicans

The antimicrobial efficacy of pyrazolo-oxadiazines remains understudied, but pyrido-oxadiazine composites demonstrate that conjugation with biopolymers (e.g., chitosan) can enhance activity against resistant strains .

Key Routes for 1,3,4-Oxadiazines

  • Cyclization of Hydrazide-Hydrazones : Used for pyrazolo-oxadiazines via sodium ethoxide-mediated reactions .
  • One-Pot Synthesis: DMAP-catalyzed [2 + 4] cycloaddition of allenoates and N-acyldiazenes enables scalable production .
  • Heterocyclization with α-Bromoketones : Yields diverse oxadiazine derivatives with substituent flexibility .

Comparative Efficiency

  • Pyrido-oxadiazines require multi-step synthesis, including chitosan conjugation for enhanced activity .
  • Pyrazolo-oxadiazines (e.g., 7-methyl-3-hydroxy derivative) are synthesized via bromination and cyclization, offering moderate yields .

Structural and Electronic Considerations

  • Methyl Substituents : The 3,7-dimethyl groups in pyrazolo-oxadiazine may reduce polarity, enhancing bioavailability compared to hydroxylated analogs .
  • Fused Ring Systems : Pyrazole fusion provides a rigid, planar structure conducive to intercalation or enzyme inhibition, whereas pyrido-oxadiazines offer extended conjugation for photodynamic applications .

Q & A

Q. What are the most efficient synthetic routes for 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine, and how can yield optimization be achieved?

The synthesis of pyrazolo-oxadiazine derivatives typically involves heterocyclization reactions. A scalable method is the one-pot synthesis from acylhydrazides and allenoates, which avoids isolation of intermediates like N-acyldiazenes and achieves yields up to 72% under optimized conditions (e.g., 1,4-dioxane solvent, reflux) . For comparison, traditional small-scale methods (e.g., using cyanoacetyl hydrazine with α-haloketones) yield 1,3,4-oxadiazines but require meticulous purification . Key parameters for optimization include solvent choice, reaction time, and temperature control, monitored via TLC .

Q. How are structural and purity characteristics of this compound validated?

Characterization relies on spectral data (e.g., 1^1H NMR, 13^{13}C NMR, IR) and elemental analysis. For example, cyclization products are confirmed by diagnostic peaks in NMR for oxadiazine ring protons (~δ 4.5–5.5 ppm) and methyl groups (~δ 2.1–2.5 ppm) . Purity is assessed via HPLC or melting point consistency (e.g., 141–143°C for analogous triazole derivatives) .

Q. What preliminary biological screening models are suitable for pyrazolo-oxadiazine derivatives?

Initial pharmacological evaluation often involves cytotoxicity assays against human tumor cell lines (e.g., MCF-7, NCI-H460, SF-268) using MTT or SRB protocols. For instance, 1,3,4-oxadiazine derivatives show IC50_{50} values ranging from 238–405 µg/mL against MCF-7, indicating moderate-to-strong activity . Antifungal screening against Fusarium oxysporum and Helminthosporium oryzae can also assess agricultural applications .

Advanced Research Questions

Q. How can molecular docking guide the design of this compound derivatives with enhanced bioactivity?

Docking studies with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) predict binding affinities. For pyrazolo-triazole hybrids, docking scores correlate with antifungal activity by inhibiting ergosterol biosynthesis . Advanced protocols include:

  • Protein preparation (e.g., removing water molecules, adding polar hydrogens).
  • Grid box definition around the active site.
  • Validation via molecular dynamics simulations (e.g., RMSD < 2.0 Å over 100 ns) .

Q. What strategies resolve contradictions in antitumor activity data across cell lines?

Discrepancies in IC50_{50} values (e.g., MCF-7 vs. SF-268) may arise from cell-specific uptake mechanisms or metabolic resistance. Mitigation approaches include:

  • Comparative transcriptomics to identify overexpression of efflux pumps (e.g., P-gp).
  • Combination therapy studies (e.g., with doxorubicin) to assess synergy .
  • Mechanistic studies (e.g., apoptosis via caspase-3 activation or ROS generation assays) .

Q. How can hybrid composites enhance the therapeutic potential of pyrazolo-oxadiazines?

Conjugating 3,7-Dimethylpyrazolo-oxadiazine with biopolymers like dialdehyde chitosan (DACs) improves solubility and target specificity. For example, DACs composites show 1.7-fold higher anticancer activity (IC50_{50} = 238 µg/mL vs. 405 µg/mL for the free compound) against MCF-7 due to sustained release and enhanced cellular uptake . Synthesis involves Schiff base formation between oxadiazine aldehydes and chitosan amines .

Q. What are the challenges in scaling up 1,3,4-oxadiazine synthesis, and how are they addressed?

Large-scale synthesis faces issues like low yields (<50%) due to intermediate instability and side reactions. Solutions include:

  • One-pot methodologies to bypass isolation of reactive intermediates (e.g., N-acyldiazenes) .
  • Flow chemistry systems for precise temperature control and reduced reaction times .
  • Green solvents (e.g., ethanol-water mixtures) to simplify purification .

Methodological Tables

Table 1: Key Parameters for One-Pot Synthesis of 1,3,4-Oxadiazines

ParameterOptimal ConditionImpact on Yield
Solvent1,4-DioxaneMaximizes cyclization efficiency
TemperatureReflux (~100°C)Accelerates reaction rate
Reaction Time6–8 hoursPrevents over-cyclization
Substrate Ratio1:1 (Acylhydrazide:Allenoate)Minimizes byproducts

Table 2: Anticancer Activity of Pyrazolo-Oxadiazine Derivatives

CompoundCell Line (IC50_{50}, µg/mL)Mechanism of Action
Oxadiazine-Chitosan CompositeMCF-7 (238)Apoptosis via ROS generation
Free OxadiazineMCF-7 (405)Weak DNA intercalation

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